Ispinesib -

Ispinesib

Catalog Number: EVT-1572051
CAS Number:
Molecular Formula: C30H33ClN4O2
Molecular Weight: 517.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-(3-aminopropyl)-N-[1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide is a member of benzamides.
Source and Classification

Ispinesib is classified as a kinesin spindle protein inhibitor. It was initially developed by scientists at the pharmaceutical company Synta Pharmaceuticals and has been evaluated in various clinical trials for its efficacy against solid tumors, particularly in combination with other chemotherapeutic agents such as docetaxel .

Synthesis Analysis

Methods and Technical Details

The synthesis of ispinesib has been approached through various methods, including traditional organic synthesis and microwave-assisted techniques. One notable method involves the derivatization of racemic mixtures using chiral agents to produce enantiomerically pure forms of ispinesib. This method not only enhances the purity of the compound but also improves its biological activity .

A significant study highlighted the microwave-assisted partial synthesis of enantiomerically pure S-ispinesib, which aimed to reduce reaction time and increase yield. The process involved optimizing reaction conditions to facilitate the efficient production of multigram quantities of ispinesib .

Molecular Structure Analysis

Structure and Data

Ispinesib has a complex molecular structure characterized by specific functional groups that contribute to its activity as a kinesin spindle protein inhibitor. The chemical formula for ispinesib is C23H27N3OC_{23}H_{27}N_{3}O, and its molecular weight is approximately 375.48 g/mol. The compound features a central aromatic ring system that is essential for its interaction with Kinesin-5.

The three-dimensional structure of ispinesib allows it to fit into the binding site of kinesin spindle protein effectively, disrupting its function during mitosis .

Chemical Reactions Analysis

Reactions and Technical Details

Ispinesib primarily acts through a mechanism that inhibits the ATPase activity of kinesin spindle protein. This inhibition prevents the protein from binding to microtubules, thereby blocking its movement necessary for mitotic spindle formation. The interaction between ispinesib and kinesin spindle protein leads to mitotic arrest characterized by unseparated centrosomes and monopolar spindles in treated cells .

In vitro studies have demonstrated that treatment with ispinesib results in significant growth inhibition across various human cancer cell lines, with IC50 values ranging from 1.2 to 9.5 nM .

Mechanism of Action

Process and Data

The mechanism of action for ispinesib involves its selective binding to kinesin spindle protein, inhibiting its ability to hydrolyze ATP, which is crucial for its motor function. By preventing ATP hydrolysis, ispinesib effectively halts the movement of kinesin along microtubules, leading to the disruption of mitotic processes.

This action results in prolonged mitotic arrest, allowing for potential cell death through apoptosis or senescence in cancer cells . Preclinical studies have shown that ispinesib can induce significant tumor growth delay in various xenograft models, including those for colon and ovarian cancers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ispinesib exhibits several notable physical and chemical properties:

These properties are essential for understanding how ispinesib can be formulated for therapeutic use and its behavior in biological systems .

Applications

Scientific Uses

Ispinesib has been primarily researched for its applications in oncology as an anticancer agent. Its ability to inhibit kinesin spindle protein makes it a candidate for treating various solid tumors, particularly those resistant to conventional therapies.

Clinical trials have explored the efficacy of ispinesib both as a monotherapy and in combination with other chemotherapeutic agents like docetaxel. Results indicate promising outcomes in terms of safety profiles and tumor response rates . Additionally, ongoing research aims to develop derivatives and hybrids of ispinesib that may enhance its anticancer activity further .

Introduction to Ispinesib

Discovery and Development of Ispinesib as a KSP Inhibitor

The discovery of ispinesib emerged from a strategic alliance between Cytokinetics and GlaxoSmithKline (GSK) initiated in 2001, focused on developing mitotic kinesin inhibitors. Ispinesib was identified through extensive structure-activity relationship (SAR) optimization following high-throughput screening. Preclinical characterization revealed its exceptional potency, demonstrating inhibition of KSP ATPase activity with an apparent Ki (Ki app) of 1.7 nM [4]. This translated into robust in vitro antiproliferative activity across diverse human cancer cell lines, with growth inhibition (GI₅₀) values consistently in the low nanomolar range:

  • 19 nM in MDA-MB-468 breast cancer cells
  • 45 nM in BT-474 breast cancer cells
  • 22 nM in LNCaP prostate cancer cells
  • 82 nM in NCI-H1299 non-small cell lung cancer cells [2] [4]

Table 1: Ispinesib Antiproliferative Activity (GI₅₀) in Cancer Cell Lines [2] [4]

Cell LineTumor TypeGI₅₀ (nM)
MDA-MB-468Triple-Negative Breast19
BT-474HER2-Positive Breast45
LNCaPProstate22
NCI-H1299Non-Small Cell Lung Cancer82
HCT-116Colorectal25
BxPC-3Pancreatic80

In vivo studies further validated ispinesib's antitumor potential. Administration (intraperitoneal, q4d×3 schedule) induced significant tumor regressions in xenograft models representing major breast cancer subtypes: estrogen receptor-positive (MCF7), HER2-positive (KPL4, HCC1954, BT-474), and triple-negative (MDA-MB-468). Notably, tumor-free survivors (TFS) were achieved in three out of five models, highlighting its potential for durable responses [2].

Driven by promising preclinical data and a favorable initial toxicity profile devoid of significant neurotoxicity or alopecia, ispinesib advanced into clinical trials. While early-phase trials demonstrated tolerability and some evidence of activity (notably a 9% objective response rate in a phase II study of taxane/anthracycline-refractory metastatic breast cancer and stable disease in other solid tumors), the overall clinical efficacy as a single agent across various cancers proved modest [5] [7]. Common toxicities mirrored its mechanism, primarily neutropenia. Despite GSK ultimately discontinuing development in 2008 due to portfolio prioritization, ispinesib remains a pivotal prototype for KSP inhibitor development, providing critical proof-of-concept for targeting mitotic kinesins in humans [5].

Structural and Functional Classification of Kinesin Spindle Protein (KSP)

KSP, encoded by the KIF11 gene, is a member of the kinesin-5 family of plus-end-directed microtubule motor proteins. Structurally, it is a homotetrameric protein (~1057 amino acids per monomer) organized into distinct functional domains:

  • Motor Domain (Head): Contains the highly conserved ATP and microtubule-binding sites. This domain hydrolyzes ATP to generate the mechanical force required for microtubule sliding.
  • Stalk Domain: Forms an elongated coiled-coil region responsible for tetramerization, creating a bipolar structure with motor domains at both ends.
  • Tail Domain: Involved in cargo binding and regulatory interactions [3] [6].

KSP's catalytic cycle follows a processive "hand-over-hand" mechanism. ATP binding in the leading head induces tight microtubule binding and a conformational change (power stroke) that moves the trailing head forward. ATP hydrolysis and subsequent ADP release in the trailing head complete the cycle, enabling sustained movement toward the microtubule plus-end [3].

Ispinesib exerts its inhibitory effect by binding to a specific allosteric pocket within the KSP motor domain, located approximately 12 Å away from the nucleotide (ATP/ADP) binding site. This pocket is defined by the structural elements helix α2, loop L5, and helix α3 (α2/L5/α3 site). Binding of ispinesib to this site induces significant conformational changes within the motor domain [3] [6]. Crucially, ispinesib stabilizes the KSP-ADP complex and prevents the release of ADP following ATP hydrolysis. While it does not prevent the detachment of the KSP-ADP-ispinesib complex from the microtubule, the failure to release ADP renders the motor domain unable to bind ATP effectively in subsequent catalytic cycles. This effectively paralyzes the motor protein, preventing it from generating the force necessary for centrosome separation [3].

Ispinesib exhibits remarkable selectivity for KSP over other kinesins (reportedly 40,000-fold) [1]. This selectivity is attributed to the unique structural features of the α2/L5/α3 allosteric pocket in KSP compared to other kinesin family members. Mutations within this pocket, such as D130V and A133D, have been identified as conferring resistance to ispinesib in vitro [7].

Role of KSP in Mitotic Spindle Dynamics and Cell Cycle Regulation

KSP plays an absolutely critical and non-redundant role in the early stages of mitosis, specifically during the formation of the bipolar mitotic spindle. Its primary function is to generate the outward force required for centrosome separation during prophase and prometaphase. As a slow, processive, plus-end-directed motor configured as a bipolar tetramer, KSP binds to adjacent microtubules emanating from the two centrosomes. By "walking" toward the plus-ends of these antiparallel microtubules while simultaneously cross-linking and sliding them apart, KSP pushes the centrosomes toward opposite poles of the cell [3] [6] [8].

Table 2: Consequences of KSP Inhibition by Ispinesib at Cellular Level [1] [2] [3]

Process TargetedNormal KSP FunctionEffect of Ispinesib InhibitionCellular Outcome
Centrosome SeparationGenerates outward sliding forces on MTsComplete blockade of force generationFailure of centrosome separation
Bipolar Spindle AssemblyEstablishes spindle bipolarityInhibition of bipolar spindle formationFormation of monopolar spindles (monoasters)
Mitotic ProgressionDrives progression through prophase/prometaArrest in mitosis (prometaphase-like state)Sustained activation of the SAC
Cell FateEnables accurate chromosome segregationProlonged mitotic arrestCell death via apoptosis

Inhibition of KSP by ispinesib has profound consequences:

  • Failure of Centrosome Separation: Without KSP activity, the forces pushing the centrosomes apart are absent.
  • Monopolar Spindle Formation: The result is the formation of a characteristic radial array of microtubules around a single, unseparated centrosomal mass – a monopolar spindle or monoaster. Chromosomes may congress onto this monopolar structure but cannot achieve bipolar attachment.
  • Sustained Mitotic Arrest: The presence of monopolar spindles and unattached/improperly attached chromosomes leads to persistent activation of the Spindle Assembly Checkpoint (SAC). This prevents the cell from initiating anaphase by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C).
  • Cell Death: Cells arrested in mitosis by ispinesib eventually undergo caspase-dependent apoptosis. The molecular pathways leading from mitotic arrest to apoptosis involve the gradual degradation of anti-apoptotic proteins like MCL-1 and the upregulation of pro-apoptotic signals [1] [2] [3].

The dependence on KSP for spindle formation appears near-universal in proliferating human cells. However, the sensitivity to ispinesib-induced cell death varies significantly between different cancer cell lines and tumor types. Factors influencing sensitivity include:

  • Genetic Background: Specific mutations or alterations in apoptotic pathways or mitotic regulators.
  • Mitotic Index: Tumors with a higher proportion of actively dividing cells may be more susceptible.
  • Expression of Compensatory Motors: Upregulation of other kinesins, such as KIF15 (Hklp2), can partially bypass the requirement for KSP in spindle assembly, leading to resistance [6] [7].

The exclusive expression and function of KSP during mitosis in proliferating cells, and its absence in post-mitotic neurons, provides the fundamental rationale for ispinesib's mechanism-based advantage: the potential to induce mitotic arrest and apoptosis in cancer cells while minimizing neurotoxic side effects common to tubulin-targeting agents. While clinical translation faced challenges, primarily modest efficacy in solid tumors outside of specific contexts like breast cancer, ispinesib established KSP inhibition as a validated, neurotoxicity-sparing approach to antimitotic cancer therapy [5] [7].

Table 3: Key Characteristics of Ispinesib as a KSP Inhibitor

PropertyDetail
Chemical NameIspinesib (SB-715992)
Molecular TargetKinesin Spindle Protein (KSP/Eg5/KIF11)
MechanismAllosteric inhibitor binding α2/L5/α3 pocket, blocks ADP release
Cellular EffectMitotic arrest via monopolar spindle formation, leading to apoptosis
Selectivity~40,000-fold selective for KSP over other kinesins
Preclinical PotencyKi app = 1.7 nM; GI₅₀ typically 10-100 nM in cancer cell lines
Clinical StagePhase II (Development discontinued by GSK, rights reverted to Cytokinetics)
Key Clinical Findings9% response rate in taxane/anthracycline-refractory metastatic breast cancer; Modest single-agent activity in other solid tumors; Primarily hematologic toxicity (neutropenia)

Properties

Product Name

Ispinesib

IUPAC Name

N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide

Molecular Formula

C30H33ClN4O2

Molecular Weight

517.1 g/mol

InChI

InChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3

InChI Key

QJZRFPJCWMNVAV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.